2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate
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Overview
Description
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a dimethoxybenzyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethoxybenzyl Group: This step involves the reaction of the piperidine derivative with 3,5-dimethoxybenzyl chloride under basic conditions to form the benzyl ether.
Introduction of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using 2,3-dimethylphenylacetyl chloride.
Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The benzyl ether linkage can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(((3,4-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate
- 2-(4-(((3,5-dimethoxyphenyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate
Uniqueness
The unique combination of the 3,5-dimethoxybenzyl group and the piperidine ring in 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate distinguishes it from similar compounds. This structural uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.C2H2O4/c1-18-6-5-7-24(19(18)2)26-25(28)15-27-10-8-20(9-11-27)16-31-17-21-12-22(29-3)14-23(13-21)30-4;3-1(4)2(5)6/h5-7,12-14,20H,8-11,15-17H2,1-4H3,(H,26,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKPJQDTHIGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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